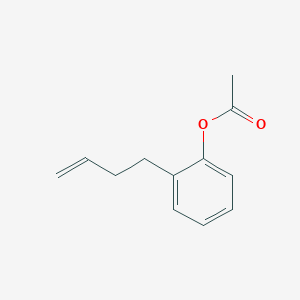

4-(2-Acetoxyphenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound is synthesized from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in an alkaline medium .

- Methods of Application : A suspension of 2-(acetoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole in n-butanol was prepared. Sodium acetate was added to the mixture and homogenized manually. The mixture was put under microwave irradiation at regular intervals of 30 seconds .

- Results or Outcomes : The study resulted in the synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide .

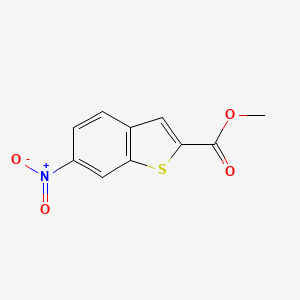

- Scientific Field : Structural Chemistry

- Application Summary : This thiazolopyrimidine derivative was investigated both experimentally and theoretically for its solvation, chemical reactivity, structural, vibrational, and anti-hypertensive properties .

- Methods of Application : The study involved the use of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations .

- Results or Outcomes : The study suggested that EAPC has good solubility in an aqueous medium, which corroborates its biological activity. Molecular docking and molecular dynamics simulations carried out with angiotensin I-converting enzyme revealed that EAPC is a promising antihypertensive candidate .

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Ethyl 2-(2-acetoxyphenyl)-5-(4 (benzyloxy) phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6 carboxylate (EAPC)

- Scientific Field : Chemical Communications

- Application Summary : This compound is used in the study of solvolysis mechanisms .

- Methods of Application : The solvolysis of 4-(2′-acetoxyphenyl)imidazole was studied, but the specific experimental procedures are not detailed in the available summary .

- Results or Outcomes : The study provided insights into the mechanism of the solvolysis of 4-(2′-acetoxyphenyl)imidazole .

- Scientific Field : Medicinal Chemistry

- Application Summary : These compounds were synthesized and evaluated for their biological importance . They are known to exhibit various biological activities including cytotoxic (anticancer), neuroprotective, HIV-inhibitory, antimicrobial, antifungal, and antioxidant activities .

- Methods of Application : The synthesis involved a series of reactions on the corresponding o-hydroxy acetophenones .

- Results or Outcomes : The study resulted in the synthesis of new 3-hydroxy flavones and their acetyl derivatives . The substituted acetic acid esters were more active in reducing mycelium growth of Cladosporium herbarum and Penicillium glabrum than were the hydroxylated flavones .

4-(2′-acetoxyphenyl)imidazole

3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones

Safety And Hazards

properties

IUPAC Name |

(2-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAZUMDGXZFRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641186 |

Source

|

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetoxyphenyl)-1-butene | |

CAS RN |

890097-68-4 |

Source

|

| Record name | 2-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)